molecular formula C10H18BrNOSSi B3114736 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole CAS No. 204513-55-3

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole

Cat. No.: B3114736
CAS No.: 204513-55-3
M. Wt: 308.31 g/mol
InChI Key: ABNDUXPZLNEZHZ-UHFFFAOYSA-N
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Description

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a tert-butyldimethylsilyloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole typically involves the reaction of 4-bromothiazole with tert-butyldimethylsilyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(tert-butyldimethylsilyloxymethyl)-4-aminothiazole or 2-(tert-butyldimethylsilyloxymethyl)-4-thiolthiazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolines.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the thiazole ring undergoes changes in oxidation state, affecting its electronic properties. The tert-butyldimethylsilyloxymethyl group provides steric protection and influences the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole is unique due to the combination of the thiazole ring and the tert-butyldimethylsilyloxymethyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and bioactive compounds .

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-6-9-12-8(11)7-14-9/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDUXPZLNEZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-bromothiazol-2-yl)methanol (1.30 g) and imidazole (600 mg) in THF (10 mL) was added dropwise tert-butyldimethylchlorosilane (1.60 mL), and the mixture was stirred at room temperature for 1 hr. 1N Hydrochloric acid was added, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.90 g) as a colorless oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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